1-Cyanopiperazine (CAS 34065-01-5) is a highly versatile, bifunctional heterocyclic building block featuring a reactive secondary amine and an electrophilic cyanamide moiety [1]. In procurement and process chemistry, it is primarily sourced to bypass the hazardous, low-yielding, and statistically problematic mono-cyanation of symmetric piperazine [2]. By providing a natively pre-differentiated piperazine scaffold, 1-cyanopiperazine serves as an advanced precursor for the synthesis of guanidines, 1,2,4-triazoles, and complex N-linked pharmacophores, offering superior atom economy and process safety compared to in-house cyanation protocols[3].
Substituting 1-cyanopiperazine with generic, unprotected piperazine requires buyers to perform in-house cyanation using highly toxic cyanogen bromide (BrCN) [1]. Because piperazine is a symmetric diamine, direct cyanation inevitably yields a statistical mixture of unreacted starting material, the desired mono-cyanated product (~50% yield limit), and 1,4-dicyanopiperazine [2]. Resolving this mixture requires tedious chromatographic separation, drastically reducing throughput. Alternatively, using 1-Boc-piperazine to control regioselectivity introduces a three-step sequence (cyanation, deprotection, and purification), increasing solvent waste and process time [3]. Procuring 1-cyanopiperazine directly eliminates both the statistical yield penalty and the need to handle volatile BrCN, making it the only viable choice for scalable, safe synthesis of cyano-piperazine derivatives.
Direct cyanation of unprotected piperazine with cyanogen bromide typically results in a statistical mixture, limiting the theoretical yield of the mono-cyanated product to approximately 50%, alongside significant 1,4-dicyanopiperazine formation [1]. By procuring pre-synthesized 1-cyanopiperazine, buyers achieve 100% selectivity for the mono-cyano scaffold, bypassing the >45% yield loss and the intensive chromatographic separation required to isolate the desired mono-adduct from the bis-adduct [2].
| Evidence Dimension | Mono-cyanation selectivity and effective yield |
| Target Compound Data | 100% mono-cyano selectivity (pre-formed) |
| Comparator Or Baseline | Piperazine + BrCN (~50% mono-cyano yield due to statistical distribution) |
| Quantified Difference | ~50% absolute increase in effective mono-adduct yield |
| Conditions | Symmetric diamine functionalization without orthogonal protection |
Eliminates the need for costly and time-consuming chromatographic separation of symmetric and asymmetric diamines during scale-up.
When synthesizing complex asymmetric piperazines, using 1-Boc-piperazine as a starting material requires a minimum of three steps to achieve a cyanamide (cyanation, Boc-deprotection, and subsequent functionalization) [1]. 1-Cyanopiperazine provides natively differentiated nitrogen centers—a nucleophilic secondary amine and an electrophilic cyanamide—allowing direct functionalization in a single step [2]. This reduces the synthetic sequence by 66% and eliminates the mass waste associated with the Boc protecting group (100 Da per molecule).
| Evidence Dimension | Synthetic step count for asymmetric functionalization |
| Target Compound Data | 1 step (direct functionalization of the secondary amine) |
| Comparator Or Baseline | 1-Boc-piperazine (3 steps: cyanation, deprotection, functionalization) |
| Quantified Difference | 66% reduction in synthetic steps and elimination of deprotection waste |
| Conditions | Synthesis of N-alkyl/N-acyl-N'-cyanopiperazine derivatives |
Significantly accelerates library synthesis and reduces solvent/reagent overhead in medicinal chemistry workflows.
In-house synthesis of cyanamides from secondary amines requires the stoichiometric use of cyanogen bromide (BrCN) or highly specialized cyanation agents [1]. BrCN is highly volatile, toxic, and poses severe regulatory and handling challenges at scale. Procuring 1-cyanopiperazine directly shifts the hazard burden entirely, reducing the end-user's BrCN requirement from ≥1.0 equivalents to 0 equivalents, thereby drastically lowering the safety infrastructure required for the downstream process [2].
| Evidence Dimension | Equivalents of highly toxic cyanation reagents handled in-house |
| Target Compound Data | 0 equivalents (hazard eliminated) |
| Comparator Or Baseline | In-house cyanation of piperazine (≥1.0 equivalents of BrCN or TMSCN) |
| Quantified Difference | 100% reduction in toxic cyanation reagent handling |
| Conditions | Pilot-scale or laboratory synthesis of cyanamide derivatives |
Lowers the regulatory, safety, and infrastructure burden for facilities producing guanidine or triazole pharmacophores.
The cyanamide moiety of the 1-cyanopiperazine scaffold acts as a highly efficient electrophile for condensation reactions. For example, cyano-piperazine derivatives can undergo direct, base-free condensation with hydrazides (e.g., 2-fluorobenzohydrazide) under microwave heating (120°C) to yield 3,5-disubstituted-1,2,4-triazoles in >99% yield[1]. Unprotected piperazine lacks this electrophilic carbon and cannot participate in this class of heterocycle-forming cyclizations without prior functionalization [2].
| Evidence Dimension | Yield in direct 1,2,4-triazole condensation |
| Target Compound Data | >99% yield (via the cyanamide carbon) |
| Comparator Or Baseline | Unprotected piperazine (0% yield, incapable of direct triazole formation) |
| Quantified Difference | >99% absolute increase in target heterocycle yield |
| Conditions | Microwave heating (120°C) with hydrazides in DMF, base-free |
Provides a rapid, high-yielding, and base-free route to complex triazole-linked piperazine drug candidates.
Because 1-cyanopiperazine provides a pre-installed electrophilic cyanamide group, it is the optimal building block for the synthesis of complex guanidines[1]. Amines can add directly to the cyano group, avoiding the need to handle cyanogen bromide in the buyer's facility. This is particularly critical in the scale-up of MC4-R agonists and other guanidine-containing pharmaceuticals where process safety and high atom economy are paramount.
The cyanamide moiety of 1-cyanopiperazine undergoes highly efficient, base-free condensation with hydrazides under microwave irradiation [2]. This makes it an ideal precursor for medicinal chemistry programs targeting 3,5-disubstituted-1,2,4-triazoles, enabling rapid library generation with >99% yields and minimal purification overhead compared to multi-step de novo triazole syntheses.
For projects requiring asymmetric functionalization of the piperazine ring (e.g., N-alkylation on one side, N-cyanation on the other), 1-cyanopiperazine serves as a superior alternative to mono-Boc or mono-benzyl piperazine [3]. Its natively differentiated nitrogens allow for direct functionalization of the secondary amine in a single step, cutting the synthetic sequence by 66% and accelerating the production of advanced drug intermediates.